3-Pyridin-4-ylaniline
Overview
Description
3-Pyridin-4-ylaniline is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are known for their diverse applications in the field of chemistry and biology due to their unique structural features and reactivity. The pyridine moiety is a common scaffold in many biologically active molecules and is often used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involves characterizing the compounds using 1H NMR, 13C NMR, Mass, and IR spectral studies . Another example is the asymmetric synthesis of pyrrolidines starting from trans-4-hydroxy-L-proline, which involves regio- and stereoselective introduction of functional groups . These methods highlight the intricate strategies employed to construct pyridine-containing molecules with high precision.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using techniques such as X-ray crystallography. For example, the structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was determined to display crystallographic symmetry higher than its molecular symmetry, which is significant for understanding its phase behavior and fluorescent properties . Similarly, the crystal structures of various mononuclear complexes with pyridine ligands have been analyzed to reveal their coordination geometry and supramolecular interactions .
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, which can be used to further modify their structure or to study their reactivity. The development of methods to access enantiopure pyridin-3-ones and pyridines, for instance, involves a cyclo-elimination and aromatization cascade, which is crucial for constructing pyridine-based building blocks . These reactions are essential for the synthesis of biologically significant molecules and for the advancement of organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the phase behavior and fluorescent properties of a pyridine derivative and its ZnCl2 complex were studied, showing a significant difference in melting and solidification points and a pronounced bathochromic shift in emission maximum upon solidification . The photoluminescent properties of mononuclear complexes with pyridine ligands were also investigated, demonstrating the influence of molecular interactions on their spectroscopic characteristics .
Scientific Research Applications
Analytical Chemistry and Quality Control
A study developed a liquid chromatography-mass spectrometry (LC-MS) method for estimating quantities of pyridine-based impurities in pharmaceutical materials. This method is crucial for monitoring potentially genotoxic impurities, including 3-Pyridin-4-ylaniline, in drug substances like alogliptin, highlighting its importance in pharmaceutical quality control (Al‐Sabti & Harbali, 2021).
Coordination Chemistry and Biological Applications
Pyridine derivatives, such as 3-Pyridin-4-ylaniline, are used as ligands in coordination chemistry. They have been utilized in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, which are essential for biomedical applications (Halcrow, 2005).
Nucleic Acid-Based Imaging Technology
In the field of genetic research, 3-Pyridin-4-ylaniline derivatives are used in developing novel base pairs between fluorophore and quencher nucleobase analogues. These base pairs are essential for detecting target nucleic acid sequences, showcasing their role in nucleic acid-based imaging technologies (Kimoto et al., 2010).
Corrosion Inhibition
A study on Schiff’s base derivatives of pyridyl substituted triazoles, which likely include structures similar to 3-Pyridin-4-ylaniline, demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This finding is significant for industrial applications, particularly in metal preservation and maintenance (Ansari et al., 2014).
Biomedical Research
Compounds related to 3-Pyridin-4-ylaniline, like N-phosphonocarbonylpyrrolidine derivatives of guanine, are explored as inhibitors in biomedical research. Their role as competitive inhibitors of enzymes like purine nucleoside phosphorylase highlights their potential in developing new therapeutic agents (Rejman et al., 2012).
Catalysis and Material Science
Pyridyl-1-azaallyl ligand precursors, which may include 3-Pyridin-4-ylaniline analogs, are synthesized for use in catalysis. Their application in intramolecular hydroamination of aminoalkenes is a notable contribution to material science and organic synthesis (Lu, Gan, & Chen, 2011).
Safety And Hazards
3-Pyridin-4-ylaniline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification system . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
3-pyridin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSBSHZVSVKIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193092 | |
Record name | 3-(4-Pyridyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-4-ylaniline | |
CAS RN |
40034-44-4 | |
Record name | 3-(4-Pyridinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40034-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Pyridyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Pyridyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-pyridyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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